molecular formula C9H11N3O2 B1402019 4-Nitro-3-(pyrrolidin-1-yl)pyridine CAS No. 1713160-45-2

4-Nitro-3-(pyrrolidin-1-yl)pyridine

Cat. No.: B1402019
CAS No.: 1713160-45-2
M. Wt: 193.2 g/mol
InChI Key: ABJFFSHLMQHIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a nitro group at the 4-position and a pyrrolidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(pyrrolidin-1-yl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with pyrrolidine. One common method is the reaction of 4-nitro-3-chloropyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 4-Amino-3-(pyrrolidin-1-yl)pyridine.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

4-Nitro-3-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-yl)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-3-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-Nitro-3-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-Nitro-3-(pyrrolidin-1-yl)pyridine is unique due to the combination of the nitro group and the pyrrolidine ring, which imparts specific electronic and steric properties that can influence its reactivity and binding characteristics. This makes it a valuable compound for designing molecules with targeted biological activities.

Properties

IUPAC Name

4-nitro-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-7-9(8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFFSHLMQHIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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